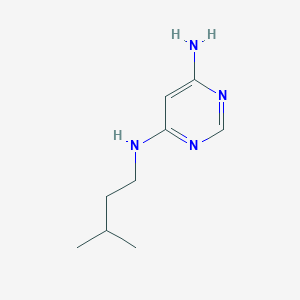
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide
Overview
Description
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is a chemical compound that has been studied for its potential applications in drug delivery . It is used in the synthesis of hyperbranched polymers, which have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Synthesis Analysis
The synthesis of this compound involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes . This process uses reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a range of molar masses and particle sizes . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve the use of RAFT polymerisation . This process enables the synthesis of polymers and a gemcitabine-comonomer functionalised polymer pro-drug .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . The compound has a range of molar masses and particle sizes, which can be manipulated through the synthesis process .Scientific Research Applications
Density Functional Theory Analysis
- Infrared Spectrum Analysis : A study by Ji et al. (2020) utilized density functional theory (DFT) to analyze the infrared spectrum (IR) of N-methylacetamide, focusing on the contributions of amide I, II, and III bands. This research provides valuable insights into the formation of the amide infrared spectrum, with implications for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Hydrolysis Kinetics in High-Temperature Water
- N-Substituted Amide Hydrolysis : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water. The study revealed the reaction's dependence on water and NMA concentration and pH, contributing to our understanding of hydrolysis in high-temperature conditions (Duan et al., 2010).
Chemoselective Acetylation
- Intermediate in Antimalarial Drug Synthesis : Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the natural synthesis of antimalarial drugs, showcasing the utility of N-methylacetamide derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Corrosion Inhibition in Metal Surfaces
- Mild Steel Corrosion Inhibition : Danaee et al. (2020) studied the inhibitory effect of Oxethazaine, which includes N-methylacetamide structures, on corrosion of mild steel in acidic environments. This research highlights the potential application of N-methylacetamide derivatives as corrosion inhibitors, contributing to material science and engineering (Danaee et al., 2020).
Ion-Induced Amide Spectral Shifts
- Cation-Amide Binding Studies : Pluhařová et al. (2014) conducted ab initio molecular dynamics simulations to study the interaction between alkali and alkaline earth cations with aqueous N-methylacetamide. This research aids in understanding specific ion effects on proteins and offers insights into the interactions in protein backbones (Pluhařová et al., 2014).
Transfer Free Energies of Amino Acid Side Chains
- Solvent Polarity Effects : Damodaran and Song (1986) researched the transfer free energies of amino acid side chains from water to N-methylacetamide. This study helps understand the role of solvent polarity in biochemical processes and protein stability (Damodaran & Song, 1986).
Mechanism of Action
Target of Action
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is primarily used in the synthesis of copolymers . These copolymers are designed for targeted drug delivery, particularly in the treatment of visceral leishmaniasis (VL), a disease caused by protozoan parasites . The primary targets of this compound are therefore the cells affected by VL.
Mode of Action
The compound interacts with its targets through the copolymers it helps to form. These copolymers are designed to be rapidly internalized by the target cells . Once inside the cells, the copolymers release their drug payload, leading to the death of the parasite .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of copolymers used for drug delivery . These copolymers can carry a variety of drugs, each affecting different biochemical pathways depending on their specific mechanism of action.
Pharmacokinetics
As a component of drug-delivery copolymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are largely determined by the properties of the copolymer as a whole .
Result of Action
The primary result of the action of this compound is the formation of copolymers capable of delivering drugs to specific cells . When these copolymers are used to deliver anti-leishmanial drugs, they can significantly inhibit the growth of the parasite .
Action Environment
The efficacy and stability of this compound, as part of a drug-delivery system, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMNBTSFAHBZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



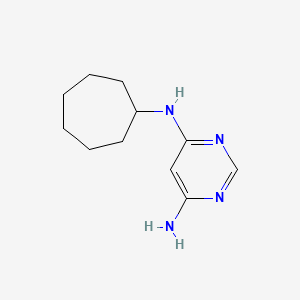
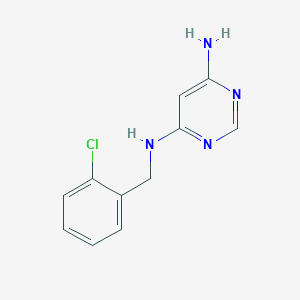
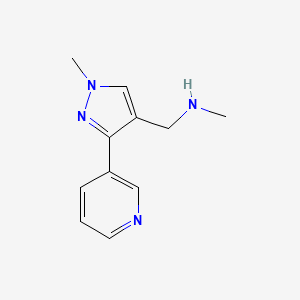
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)


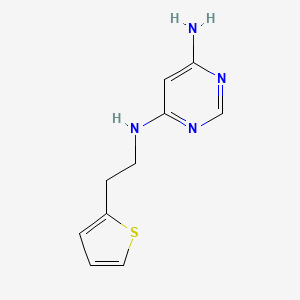
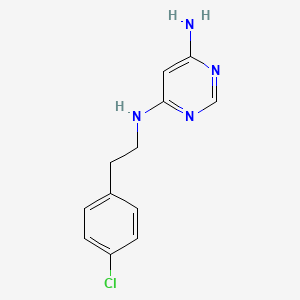
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
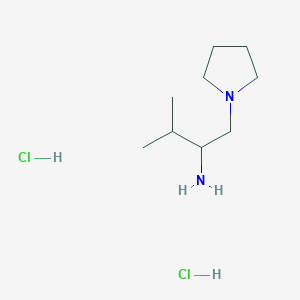
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
